molecular formula C20H19NO3 B5383035 2-[(1E)-2-(4-ETHOXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL

2-[(1E)-2-(4-ETHOXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL

Cat. No.: B5383035
M. Wt: 321.4 g/mol
InChI Key: VSWUZIHUMLWLJX-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-(4-ETHOXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of 2-[(1E)-2-(4-ETHOXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with 8-hydroxyquinoline under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours. After completion, the product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2-[(1E)-2-(4-ETHOXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL undergoes various chemical reactions, including:

Scientific Research Applications

2-[(1E)-2-(4-ETHOXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is often studied for its potential as a therapeutic agent.

    Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development and as a lead compound in medicinal chemistry.

    Industry: It is used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-ETHOXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes, such as topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-[(1E)-2-(4-ETHOXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL include other quinoline derivatives such as:

This compound stands out due to its unique combination of ethoxy and methoxy substituents, which enhance its biological activity and make it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-24-18-12-8-14(13-19(18)23-2)7-10-16-11-9-15-5-4-6-17(22)20(15)21-16/h4-13,22H,3H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWUZIHUMLWLJX-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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